molecular formula C21H20N2O5 B11514378 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid

4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid

Cat. No.: B11514378
M. Wt: 380.4 g/mol
InChI Key: CXFJRLWRLCMDHN-UHFFFAOYSA-N
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Description

4-{[6-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid is a complex organic compound that belongs to the class of isoindoline derivatives. This compound is characterized by its unique structure, which includes a benzoic acid moiety linked to an isoindoline ring through a hexanoyl chain. The presence of the isoindoline ring imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid typically involves multiple steps:

    Formation of Isoindoline Derivative: The initial step involves the preparation of the isoindoline derivative. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions to form the isoindoline ring.

    Attachment of Hexanoyl Chain: The next step involves the introduction of the hexanoyl chain. This can be done by reacting the isoindoline derivative with hexanoyl chloride in the presence of a base such as pyridine.

    Coupling with Benzoic Acid: The final step involves coupling the hexanoyl-isoindoline intermediate with 4-aminobenzoic acid. This can be achieved using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N,N-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline ring, converting them to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for studies in cell biology and biochemistry. It can be used to investigate cellular pathways and molecular interactions.

    Medicine: Due to its structural similarity to certain pharmacologically active compounds, it is studied for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs.

    Industry: The compound’s reactivity and stability make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.

    Pathways Involved: It may influence signaling pathways involved in cell growth, differentiation, and apoptosis. Further research is needed to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-benzoic acid octyl ester
  • Hexyl 4-((6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)amino)benzoate
  • 2-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)ethyl 4-(4’-ethoxy-1,1-biphenyl-2-yl)benzoate

Uniqueness

4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}benzoic acid stands out due to its specific combination of the isoindoline ring, hexanoyl chain, and benzoic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H20N2O5

Molecular Weight

380.4 g/mol

IUPAC Name

4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]benzoic acid

InChI

InChI=1S/C21H20N2O5/c24-18(22-15-11-9-14(10-12-15)21(27)28)8-2-1-5-13-23-19(25)16-6-3-4-7-17(16)20(23)26/h3-4,6-7,9-12H,1-2,5,8,13H2,(H,22,24)(H,27,28)

InChI Key

CXFJRLWRLCMDHN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCC(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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